CMS vs. Colistin Sulfate: Acute Kidney Injury Incidence
In a 2025 real-world retrospective cohort study of 291 patients, CMS demonstrated a 2.6- to 3-fold higher incidence of acute kidney injury (AKI) compared to colistin sulfate (CS) [1]. This represents the first head-to-head nephrotoxicity comparison between the two colistin formulations.
| Evidence Dimension | Incidence of acute kidney injury (AKI) |
|---|---|
| Target Compound Data | 29.70% (unmatched); 26.30% (propensity-matched) |
| Comparator Or Baseline | Colistin sulfate (CS): 7.37% (unmatched); 10.00% (propensity-matched) |
| Quantified Difference | CMS vs CS: unmatched OR ≈ 5.3; matched 2.6-fold higher |
| Conditions | Retrospective cohort study; 291 inpatients receiving intravenous CMS or CS for >72 hours; propensity score matching (PSM) applied |
Why This Matters
Procurement for populations with pre-existing renal impairment or those requiring prolonged therapy should favor colistin sulfate over CMS based on a >2.6-fold lower AKI risk.
- [1] Yang P, et al. Acute kidney injury of intravenous colistin sulfate compared with colistimethate sodium: a real-world, retrospective cohort study. BMC Infect Dis. 2025;25(1):1007. View Source
